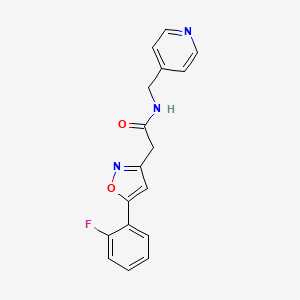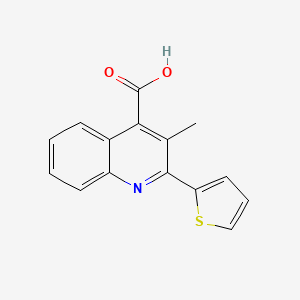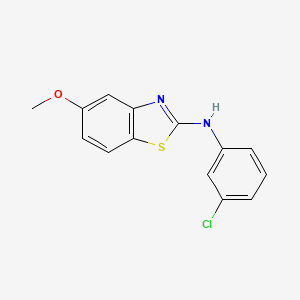![molecular formula C21H23N3O3S2 B2637574 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 950421-14-4](/img/structure/B2637574.png)
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a phenyl group
作用機序
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are part of the core structure of many important biomolecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Sulfonamides, on the other hand, are often used as inhibitors of enzymes, particularly those involved in the biosynthesis of folic acid in bacteria .
Mode of action
The interaction of imidazole and sulfonamide derivatives with their targets usually involves the formation of non-covalent bonds, such as hydrogen bonds and ionic interactions. The exact mode of action would depend on the specific structure of the compound and the target .
Biochemical pathways
Imidazole and sulfonamide derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, sulfonamides used as antibiotics inhibit the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and proteins .
Pharmacokinetics
The ADME properties of imidazole and sulfonamide derivatives can vary widely depending on their specific structures. In general, these compounds are well absorbed in the gastrointestinal tract and widely distributed in the body. They are usually metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects of imidazole and sulfonamide derivatives depend on their specific targets and mode of action. For example, sulfonamides used as antibiotics can lead to the death of bacteria by inhibiting their ability to synthesize essential biomolecules .
Action environment
The action, efficacy, and stability of imidazole and sulfonamide derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and phenyl groups. The final step involves the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .
化学反応の分析
Types of Reactions
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the sulfonyl group.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
類似化合物との比較
Similar Compounds
- 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide .
Uniqueness
Compared to similar compounds, 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and sulfonyl group make it particularly versatile for various applications .
特性
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14(2)22-18(25)13-28-20-21(24-19(23-20)16-7-5-4-6-8-16)29(26,27)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPOATBXZRTNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea](/img/structure/B2637491.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637492.png)


![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2637499.png)

![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2637504.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2637505.png)
![N-(1-cyanocyclohexyl)-2-[[4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2637506.png)
![N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2637507.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2637509.png)
![ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2637511.png)


